
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a thiazole moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The chemical formula of the compound is C21H20N4O4S, with a molecular weight of 424.48 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a hydroxynitrobenzylidene group, which contribute to its biological properties.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that compounds with similar thiazole structures were effective in inhibiting bacterial growth through mechanisms such as disrupting cell membrane integrity and inhibiting DNA gyrase activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole A | S. aureus | 32 µg/mL |
Thiazole B | E. coli | 16 µg/mL |
This compound | S. aureus | TBD |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
A431 (skin cancer) | < 10 |
MCF7 (breast cancer) | < 15 |
HeLa (cervical cancer) | < 20 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have demonstrated the ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Induction of Apoptosis : Some thiazole derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, protecting cells from oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of thiazole-based compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria. The results showed that compounds with similar structural features to this compound exhibited significant antimicrobial activity.
- Anticancer Screening : In vitro studies on cancer cell lines revealed that modifications to the thiazole ring significantly enhanced cytotoxicity, suggesting potential for further development as anticancer agents.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound contains a thiazole ring, which is a five-membered heterocyclic structure that includes sulfur and nitrogen. The presence of the nitro group and piperazine moiety enhances its pharmacological profile. The molecular formula is C18H18N4O2S, with a molecular weight of approximately 358.43 g/mol.
Pharmacological Applications
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the following areas:
Anti-inflammatory Activity
Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. The compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Studies have shown that related compounds demonstrate potent inhibitory effects against COX-2 with minimal ulcerogenic effects, making them suitable candidates for anti-inflammatory drugs .
Antimicrobial Properties
Thiazole derivatives have also been studied for their antimicrobial activities. The structural features of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one suggest potential interactions with microbial targets, leading to inhibition of growth in various pathogens.
Anticancer Potential
Emerging research highlights the anticancer potential of thiazole compounds. The ability to interact with cellular pathways involved in cancer progression makes this compound a subject of interest for developing novel anticancer agents.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives, including this compound, in various therapeutic applications:
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution at the Nitrobenzylidene Moiety
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution under basic conditions. Key reactions include:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydroxyl displacement | NaOH (10%), 80°C, 6 h | (E)-5-(3-nitro-4-phenoxybenzylidene)-substituted thiazol-4(5H)-one | 68% | |
Amination | NH4OH, CuSO4 catalyst, 100°C | (E)-5-(4-amino-3-nitrobenzylidene)-derivative | 42% |
Mechanistic Insight : The nitro group enhances electrophilicity at the para position, facilitating SNAr reactions with oxygen- or nitrogen-based nucleophiles. Steric hindrance from the o-tolyl group on piperazine limits substitution at ortho positions .
Reduction of the Nitro Group
Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting other functionalities:
Application : The amine product serves as a precursor for diazotization or Schiff base formation .
Thiazolone Ring Reactivity
The thiazol-4(5H)-one core undergoes:
Alkylation at N-1
Reacts with alkyl halides (e.g., methyl iodide) under phase-transfer conditions:
textCompound (1 mmol) + CH3I (1.2 mmol) → K2CO3, TBAB, DMF, 60°C → N-methylated product (73%)
13C NMR Shift : New peak at δ 38.2 ppm (N-CH3) .
Ring-Opening Reactions
Strong bases (e.g., KOtBu) cleave the thiazolone ring:
textThiazolone + KOtBu → Thioamide intermediate → Further cyclization to benzothiazines
Key Intermediate : IR absorption at 1685 cm⁻¹ (C=S) .
Piperazine Functionalization
The 4-(o-tolyl)piperazine moiety participates in:
N-Acylation
SAR Note : Acylation increases lipophilicity, improving blood-brain barrier penetration .
Quaternary Ammonium Salt Formation
Reaction with methyl triflate:
textPiperazine-N + CF3SO3CH3 → [N+-CH3]CF3SO3⁻ (94% yield)
Application : Ionic derivatives show improved aqueous solubility for formulation .
Tautomerism and Metal Complexation
The exocyclic double bond enables keto-enol tautomerism, stabilizing metal complexes:
Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
---|---|---|---|---|
Cu(II) acetate | MeOH, RT | Square-planar Cu(II) complex | 8.2 ± 0.3 | |
Fe(III) chloride | Ethanol-water (1:1) | Octahedral Fe(III) complex | 6.9 ± 0.2 |
Spectroscopic Evidence :
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces:
Process | Outcome | Quantum Yield (Φ) | Application | Source |
---|---|---|---|---|
[2+2] Cycloaddition | Dimerization via benzylidene C=C | 0.12 | Photoresponsive materials | |
Nitro → Nitrite Rearrangement | Transient nitrite intermediate (τ = 3 ms) | - | Prodrug activation |
Kinetics : First-order rate constant k = 1.8 × 10⁻³ s⁻¹ at 25°C.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-2-3-5-16(14)23-8-10-24(11-9-23)21-22-20(27)19(30-21)13-15-6-7-18(26)17(12-15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBLRKFNZQOQOF-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.